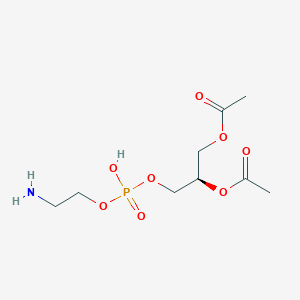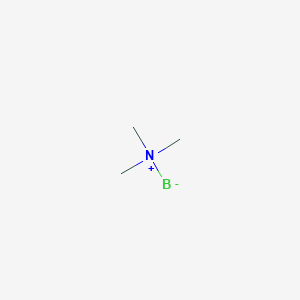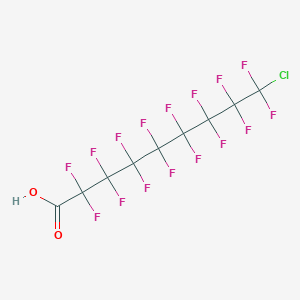
9-Chlorohexadecafluorononanoic Acid
Vue d'ensemble
Description
9-Chlorohexadecafluorononanoic Acid: is a synthetic compound with the chemical formula C9HClF16O2 and a molecular weight of 480.53 g/mol . It is a colorless to pale yellow crystalline substance that is soluble in organic solvents such as ethanol and dichloromethane but insoluble in water . This compound is known for its high thermal and chemical stability, making it resistant to acids, bases, and oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Chlorohexadecafluorononanoic Acid can be synthesized through a series of fluorination and chlorination reactions. The process typically involves the following steps :
Fluorination: The starting material, hexadecafluorononanol, undergoes a fluorination reaction to introduce fluorine atoms into the molecule.
Chlorination: The fluorinated intermediate is then subjected to chlorination under basic conditions to replace a trifluoromethyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination and chlorination processes. These reactions are carried out in specialized reactors designed to handle highly reactive fluorine and chlorine gases. The final product is purified through distillation and crystallization techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Chlorohexadecafluorononanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used, although the conditions need to be carefully controlled due to the compound’s stability.
Major Products Formed:
Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: 9-Chlorohexadecafluorononanoic Acid is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its high stability and reactivity make it a valuable tool for introducing fluorine atoms into organic molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of coatings, plastics, and rubber materials due to its excellent oil, water, dust, and fire resistance properties. It is also employed as a surfactant, lubricant, and defoaming agent in various industrial processes .
Mécanisme D'action
The mechanism of action of 9-Chlorohexadecafluorononanoic Acid involves its interaction with molecular targets through its fluorine and chlorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and stability . The specific pathways and molecular targets depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- Perfluorooctanoic Acid (PFOA)
- Perfluorononanoic Acid (PFNA)
- Perfluorodecanoic Acid (PFDA)
- Perfluoroundecanoic Acid (PFUnA)
- Perfluorododecanoic Acid (PFDoDA)
Comparison: 9-Chlorohexadecafluorononanoic Acid is unique due to the presence of both fluorine and chlorine atoms in its structure. This combination imparts distinct properties such as higher thermal stability and resistance to chemical degradation compared to other perfluorinated acids . Additionally, the chlorine atom provides a site for further chemical modifications, enhancing its versatility in various applications .
Propriétés
IUPAC Name |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HClF16O2/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28/h(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYPYFSHOUVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HClF16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382104 | |
| Record name | 9-Chloro-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-79-2 | |
| Record name | 9-Chloro-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Chlorohexadecafluorononanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


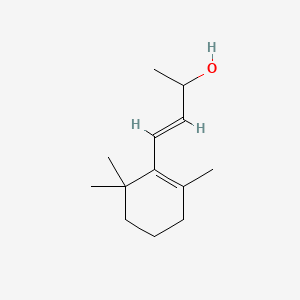


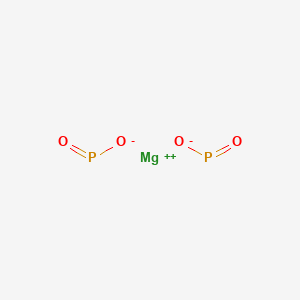
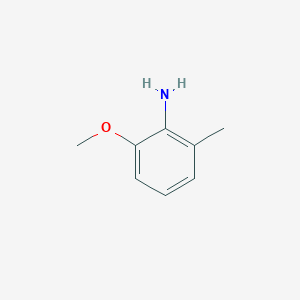
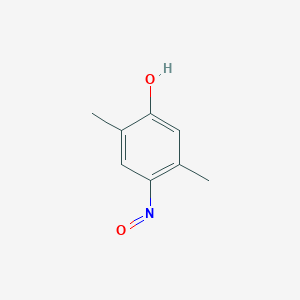
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)




